molecular formula C17H18N2O2 B14598410 2-(3-tert-Butyl-2-methoxyphenyl)[1,3]oxazolo[4,5-b]pyridine CAS No. 60772-82-9

2-(3-tert-Butyl-2-methoxyphenyl)[1,3]oxazolo[4,5-b]pyridine

Cat. No.: B14598410
CAS No.: 60772-82-9
M. Wt: 282.34 g/mol
InChI Key: CRQKHPXVSQGITQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-tert-Butyl-2-methoxyphenyl)[1,3]oxazolo[4,5-b]pyridine is a complex organic compound that belongs to the oxazole family. This compound is characterized by its unique structure, which includes a tert-butyl group, a methoxy group, and an oxazolo[4,5-b]pyridine core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-tert-Butyl-2-methoxyphenyl)[1,3]oxazolo[4,5-b]pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the oxazole ring through cyclization reactions. The tert-butyl and methoxy groups are introduced via alkylation and methylation reactions, respectively. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility. Purification methods, including crystallization and chromatography, are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-tert-Butyl-2-methoxyphenyl)[1,3]oxazolo[4,5-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The tert-butyl and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent choice, and reaction time, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

2-(3-tert-Butyl-2-methoxyphenyl)[1,3]oxazolo[4,5-b]pyridine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-tert-Butyl-2-methoxyphenyl)[1,3]oxazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The oxazole ring and functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-(tert-butyl)oxazolo[4,5-c]pyridin-7-yl)carbamate
  • 3,5-Di-tert-butyl-2-hydroxybenzaldehyde

Uniqueness

Compared to similar compounds, 2-(3-tert-Butyl-2-methoxyphenyl)[1,3]oxazolo[4,5-b]pyridine is unique due to its specific combination of functional groups and the oxazolo[4,5-b]pyridine core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

60772-82-9

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

2-(3-tert-butyl-2-methoxyphenyl)-[1,3]oxazolo[4,5-b]pyridine

InChI

InChI=1S/C17H18N2O2/c1-17(2,3)12-8-5-7-11(14(12)20-4)16-19-15-13(21-16)9-6-10-18-15/h5-10H,1-4H3

InChI Key

CRQKHPXVSQGITQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1OC)C2=NC3=C(O2)C=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.